2-(Pent-4-en-1-yloxy)ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-pent-4-enoxyethanamine |
InChI |
InChI=1S/C7H15NO/c1-2-3-4-6-9-7-5-8/h2H,1,3-8H2 |
InChI Key |
ZVSRVETYYMCTKG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOCCN |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 2 Pent 4 En 1 Yloxy Ethan 1 Amine
Reactions of the Terminal Alkene Moiety
The terminal alkene is a versatile functional group capable of participating in a range of reactions.
Electrophilic Addition Reactions
The electron-rich double bond of the pentenyloxy group is susceptible to attack by electrophiles. While no specific studies on 2-(Pent-4-en-1-yloxy)ethan-1-amine were found, typical electrophilic additions to terminal alkenes include hydrohalogenation, hydration, and halogenation. The regioselectivity of these reactions would be of interest, particularly how the ether and amine functionalities might influence a Markovnikov or anti-Markovnikov outcome.
Radical-Mediated Processes and Mechanistic Implications
The terminal alkene can participate in radical reactions. For instance, radical addition of species like HBr in the presence of peroxides would be expected to yield the anti-Markovnikov product. The presence of the primary amine and ether oxygen could have mechanistic implications, potentially influencing the stability of radical intermediates or interacting with radical initiators. However, no specific radical-mediated reactions involving this compound have been reported.
Olefin Metathesis and Polymerization Studies
Olefin metathesis is a powerful tool for forming new carbon-carbon double bonds. nih.govharvard.edumdpi.com The terminal alkene of this compound makes it a potential substrate for various metathesis reactions, including cross-metathesis, ring-closing metathesis (if partnered with another alkene), and ring-opening metathesis polymerization (ROMP).
Modern ruthenium-based catalysts are known to be tolerant of many functional groups, including alcohols and amides. nih.gov However, primary amines can sometimes interact with and deactivate the catalyst. beilstein-journals.org Strategies to mitigate this, such as protection of the amine group or the use of more robust catalyst systems, would likely be necessary for successful metathesis. There are currently no published studies on the olefin metathesis or polymerization of this compound.
Intramolecular Cyclization Reactions
The presence of both a nucleophilic amine and a reactive alkene within the same molecule suggests the possibility of intramolecular cyclization reactions. Under appropriate conditions (e.g., acid catalysis or in the presence of a suitable metal catalyst), the amine could potentially add across the double bond to form a nitrogen-containing heterocyclic ring. The feasibility of such a reaction would depend on the ring size of the resulting product and the reaction conditions. No literature is available describing such intramolecular cyclizations for this specific compound.
Reactions of the Primary Amine Group
The primary amine group is a key site of nucleophilicity and basicity in the molecule.
Nucleophilic Substitutions and Amide Formation
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. It is expected to readily react with electrophiles such as acyl chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a fundamental and widely practiced transformation for primary amines. While this reactivity is expected for this compound, specific examples of amide formation using this compound are not documented in the scientific literature.
Functionalization to Derivatives (e.g., Phosphoramidates)
The primary amine group of this compound is a key site for functionalization. One important class of derivatives that can be synthesized are phosphoramidates. The synthesis of phosphoramidates can be achieved through several methods, often involving the reaction of the amine with a suitable phosphorylating agent.
The table below outlines a general synthetic approach for the formation of phosphoramidates from primary amines.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |
| Primary Amine (R-NH2) | Dialkyl H-phosphonate ((R'O)2P(O)H) | [BnEt3N]Cl | Phosphoramidate |
| Primary Amine (R-NH2) | Diethyl hydrogen phosphate | (Me2N)3PBr2 (in situ) | Phosphoramidate |
This table presents generalized synthetic routes for phosphoramidates.
Oxidative Amination Processes
The amino group of this compound can participate in oxidative amination reactions. These processes involve the formation of a new C-N bond through an oxidation-amination sequence. Copper-catalyzed reactions are often employed for such transformations. rsc.orgrsc.org For example, a common strategy involves the copper-catalyzed tandem reaction of an amine with a carbonyl compound, leading to an imine intermediate which then undergoes intramolecular oxidative C-H bond amination to form cyclic products like imidazo[1,2-a]pyridines. rsc.org While this specific example doesn't directly use this compound, the underlying principle of oxidative C-H amination is applicable to primary amines in general.
Reactivity of the Ether Linkage
The ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, reaction conditions.
Ether Cleavage Reactions
Ether cleavage typically requires the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgmasterorganicchemistry.com The reaction mechanism depends on the structure of the alkyl groups attached to the ether oxygen. openstax.orgmasterorganicchemistry.com For ethers with primary and secondary alkyl groups, the cleavage generally proceeds through an S(_N)2 mechanism, where a halide ion attacks the less sterically hindered protonated ether. openstax.orgmasterorganicchemistry.com In the case of this compound, both alkyl groups attached to the ether oxygen are primary. Therefore, cleavage with a strong acid like HI would likely proceed via an S(_N)2 pathway. masterorganicchemistry.com
The reaction of an ether with a strong acid first involves the protonation of the ether oxygen, which creates a good leaving group (an alcohol). masterorganicchemistry.com Subsequently, the nucleophilic halide attacks one of the adjacent carbon atoms, displacing the alcohol and forming an alkyl halide. masterorganicchemistry.com
| Reactant | Reagent | Mechanism | Potential Products |
| Dialkyl Ether (R-O-R') | Strong Acid (e.g., HI, HBr) | S(_N)2 (for primary/secondary R) | Alcohol (R-OH) and Alkyl Halide (R'-X) |
| Dialkyl Ether (R-O-R') | Strong Acid (e.g., HI, HBr) | S(_N)1 (for tertiary R) | Alcohol (R'-OH) and Alkyl Halide (R-X) |
This table outlines the general conditions and outcomes for ether cleavage reactions.
Stability and Compatibility in Multi-Functionalized Systems
The ether linkage is known for its general inertness to many reagents, which is why ethers are often used as solvents in organic synthesis. masterorganicchemistry.com This stability makes the ether group in this compound compatible with a wide range of chemical transformations targeting the amine or alkene functionalities under non-acidic conditions. For instance, reactions such as acylation or alkylation of the amine group can typically be performed without affecting the ether bond. mdpi.com However, the presence of multiple functional groups necessitates careful planning of synthetic routes to avoid unintended side reactions. The stability of the ether linkage is a key consideration when designing multi-step syntheses involving this compound, ensuring that the desired transformations can be achieved without cleaving the ether backbone.
The Versatile Role of this compound in Synthetic Chemistry
The bifunctional nature of this compound, characterized by a terminal primary amine and a terminal alkene, positions it as a valuable, albeit specialized, building block in the synthesis of more complex molecules. Its utility is primarily explored in academic and research settings, where its distinct reactive sites can be selectively addressed to construct intricate molecular architectures. This article elucidates the researched applications of this compound in ligand design, heterocyclic synthesis, polymer chemistry, and the development of novel functional molecules.
Mechanistic and Theoretical Investigations Pertaining to 2 Pent 4 En 1 Yloxy Ethan 1 Amine
Reaction Mechanisms in Synthesis and Transformation
The synthesis of 2-(pent-4-en-1-yloxy)ethan-1-amine involves the formation of both an ether linkage and a primary amine. The terminal alkene group provides a site for further functionalization. The mechanisms of these transformations are critical for understanding and optimizing synthetic routes and subsequent reactions.
Mechanistic Pathways of Etherification and Amine Formation
The construction of the this compound backbone can be achieved through established synthetic methodologies for forming ether and amine functionalities.
Etherification via Williamson Ether Synthesis:
The ether linkage is commonly formed via the Williamson ether synthesis, a reliable method that proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. This reaction involves an alkoxide ion acting as a nucleophile to attack an electrophilic carbon atom bearing a good leaving group, such as a halide.
A plausible pathway for synthesizing the ether backbone of the target molecule involves the reaction between the sodium salt of pent-4-en-1-ol (pent-4-en-1-olate) and a suitable 2-carbon electrophile with a protected amine group, such as 2-chloro-N-(tert-butoxycarbonyl)ethan-1-amine.
The mechanism proceeds in two main steps:
Deprotonation: Pent-4-en-1-ol is treated with a strong base, typically sodium hydride (NaH), to deprotonate the hydroxyl group, forming a highly nucleophilic sodium pent-4-en-1-olate.
S(_N)2 Attack: The alkoxide nucleophile then attacks the primary carbon of the electrophile (e.g., 2-chloroethanamine derivative). The reaction occurs in a single, concerted step where the nucleophile attacks from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon were chiral.
This S(_N)2 pathway is most efficient with primary alkyl halides, as secondary and tertiary halides tend to favor elimination reactions.
Amine Formation via Reductive Amination:
The primary amine group can be introduced through reductive amination. This versatile method converts a carbonyl group (aldehyde or ketone) into an amine. For the synthesis of this compound, one could envision reacting 2-(pent-4-en-1-yloxy)acetaldehyde with ammonia in the presence of a reducing agent.
The mechanism of reductive amination involves two key stages:
Imine Formation: The amine (ammonia in this case) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate, which then dehydrates to form an imine (or its protonated form, the iminium ion).
Reduction: The intermediate imine is then reduced to the final amine. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH(_4)) or catalytic hydrogenation. The choice of reducing agent is crucial to ensure it is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine.
| Reaction Type | Key Step | Description | Intermediate(s) |
|---|---|---|---|
| Etherification (Williamson) | Deprotonation | A strong base (e.g., NaH) removes the proton from the alcohol (pent-4-en-1-ol). | Sodium pent-4-en-1-olate |
| SN2 Attack | The alkoxide nucleophilically attacks a primary alkyl halide (e.g., 2-chloroethanamine derivative). | Transition State | |
| Amine Formation (Reductive Amination) | Imine Formation | An aldehyde (e.g., 2-(pent-4-en-1-yloxy)acetaldehyde) reacts with ammonia to form a carbinolamine, which dehydrates. | Carbinolamine, Imine |
| Reduction | A reducing agent (e.g., NaBH4) reduces the imine to a primary amine. | Amine product |
Studies on Alkene Functionalization Mechanisms (e.g., Hydroamination, Oxo-amination)
The terminal alkene in this compound is a site for various functionalization reactions. Hydroamination, the addition of an N-H bond across the double bond, is a particularly atom-economical reaction.
Mechanism of Catalytic Hydroamination: Catalytic hydroamination of unactivated alkenes typically requires a catalyst, as the reaction is often thermodynamically favorable but kinetically slow. Various metal catalysts, including those based on alkali metals, rare-earth metals, and late transition metals, can facilitate this transformation. wikipedia.orgorganicreactions.org
A common mechanistic cycle for late transition-metal-catalyzed hydroamination involves several key steps:
Oxidative Addition/Amine Coordination: The amine substrate coordinates to the metal center.
Alkene Insertion: The alkene then inserts into the metal-amide (M-N) bond. This is often the regioselectivity-determining step, resulting in either a Markovnikov or anti-Markovnikov product depending on the catalyst and substrate. For a terminal alkene like that in this compound, anti-Markovnikov addition would yield a primary amine at the terminal carbon.
Protonolysis/Reductive Elimination: The N-H bond of another amine molecule protonates the newly formed metal-carbon bond, releasing the aminated product and regenerating the active catalyst. wikipedia.org
Early transition metal catalysts, such as those of titanium and zirconium, often operate via a [2+2] cycloaddition mechanism between the metal-imido bond and the alkene, forming a metallacyclobutane intermediate. nih.gov Subsequent protonolysis by an incoming amine molecule releases the product and regenerates the catalyst. nih.gov
Exploration of Radical Chemistry Mechanisms
The alkene moiety can also participate in radical reactions. A classic example is the radical addition of a thiol (Thiol-ene reaction). This reaction proceeds via a radical chain mechanism.
Mechanism of Radical Thiol Addition:
Initiation: A radical initiator (e.g., AIBN or UV light) abstracts a hydrogen atom from the thiol (R-SH), generating a thiyl radical (R-S•).
Propagation:
The thiyl radical adds to the terminal carbon of the alkene double bond in this compound. This addition is regioselective for the less substituted carbon, resulting in a more stable secondary carbon-centered radical at the internal position.
This carbon radical then abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and regenerating the thiyl radical, which can continue the chain.
Termination: The reaction terminates when two radicals combine.
This mechanism allows for the anti-Markovnikov addition of the thiol across the double bond.
Base-Catalyzed Isomerization Studies
The position of the double bond in this compound can be altered through isomerization, typically catalyzed by a strong base. This process allows the conversion of the terminal alkene (pent-4-enyl group) to more thermodynamically stable internal alkene isomers (e.g., pent-3-enyl or pent-2-enyl groups).
Mechanism of Isomerization: The reaction proceeds through the formation of a resonance-stabilized allylic carbanion.
Deprotonation: A strong base (e.g., potassium tert-butoxide in DMSO) abstracts a proton from the carbon atom adjacent to the double bond (the allylic position).
Allylic Anion Formation: This deprotonation generates an allylic carbanion, where the negative charge is delocalized over two carbon atoms.
Protonation: The carbanion is then protonated by a proton source (e.g., the solvent). Protonation can occur at either of the carbons bearing the negative charge. Protonation at the terminal carbon regenerates the starting material, while protonation at the internal carbon leads to the formation of an internal alkene.
Because internal alkenes are generally more stable than terminal alkenes, the equilibrium of this reversible process favors the formation of the internal isomers. researchgate.netsdsu.edu
Computational Chemistry and Molecular Modeling Studies
Computational methods provide valuable insights into the three-dimensional structure and energetics of molecules like this compound, which are difficult to determine experimentally due to their flexibility.
Conformational Analysis of this compound
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotations about single bonds. chemistrysteps.com For a flexible molecule like this compound, numerous conformations are possible, but only a few will be low in energy.
Key Dihedral Angles and Interactions:
O-C-C-N Dihedral: The rotation around the central C-C bond of the ethoxyamine fragment is critical. The relationship between the ether oxygen and the amine nitrogen can be anti (180°) or gauche (±60°). While an anti conformation generally minimizes steric hindrance, a gauche conformation may be stabilized by an intramolecular hydrogen bond between the amine's lone pair or N-H protons and the ether oxygen.
C-O-C-C Dihedral: Rotation around the C-O bond also influences the molecule's shape. Staggered conformations are energetically favored over eclipsed ones.
Pentenyl Chain: The five-carbon chain also has conformational flexibility, with staggered arrangements around its C-C single bonds being preferred.
Computational studies on similar alkoxy-amine structures suggest that intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. researchgate.net Density Functional Theory (DFT) calculations could be employed to determine the relative energies of different conformers, identify the global minimum energy structure, and quantify the strength of any intramolecular interactions. nih.gov
| Bond | Dihedral Angle | Favored Conformation(s) | Primary Stabilizing/Destabilizing Factors |
|---|---|---|---|
| O-CH2-CH2-N | θ(O-C-C-N) | Anti or Gauche | Steric hindrance (favors anti), Intramolecular H-bonding (may favor gauche) |
| C-O-CH2-C | θ(C-O-C-C) | Anti | Minimization of steric repulsion (Anomeric effects may also contribute) |
| O-C-C-C (pentenyl) | θ(O-C-C-C) | Anti or Gauche | Standard alkane torsional and steric strain |
Reactivity Predictions and Transition State Analysis of its Transformations
Currently, there are no specific studies in the public domain that focus on the reactivity predictions or transition state analysis for transformations involving this compound. General computational chemistry methodologies exist for predicting reaction pathways and characterizing transition states. These methods, often employing quantum chemical calculations, are fundamental in understanding reaction mechanisms. However, the application of these techniques to this compound has not been documented in the reviewed literature.
Without dedicated computational studies, any discussion on the reactivity of the terminal alkene, the ether linkage, or the primary amine functional groups would be purely speculative. Such an analysis would require theoretical calculations to determine, for example, the activation energies for potential reactions such as cyclization, oxidation, or nucleophilic substitution.
Spectroscopic Feature Predictions for Structural Elucidation and Mechanistic Insights
Detailed theoretical predictions of the spectroscopic features of this compound are not available in the current body of scientific literature. While experimental spectra may exist, predicted spectra derived from computational models are crucial for confirming structural assignments and for providing insights into the molecule's conformational dynamics and electronic structure.
For a comprehensive understanding, predicted NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns would be necessary. In the absence of such data, a detailed, theoretically-backed interpretation of its spectroscopic characteristics cannot be provided.
Future Research Directions and Unexplored Avenues for 2 Pent 4 En 1 Yloxy Ethan 1 Amine
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the establishment of sustainable routes to 2-(pent-4-en-1-yloxy)ethan-1-amine, moving beyond traditional multi-step procedures which may involve hazardous reagents and generate significant waste. A key area of exploration would be the development of a one-pot synthesis from readily available starting materials. For instance, a process commencing with pent-4-en-1-ol and ethanolamine, potentially utilizing a green catalyst, could significantly enhance the atom economy and reduce the environmental impact of its production.
Another avenue for sustainable synthesis could involve biocatalysis. The use of enzymes, such as transaminases, could offer a highly selective and environmentally friendly method for the introduction of the amine group, operating under mild reaction conditions.
| Potential Sustainable Synthetic Approach | Key Advantages | Research Focus |
| One-Pot Catalytic Amination | Reduced reaction steps, improved atom economy, minimized waste. | Development of novel, reusable catalysts; optimization of reaction conditions (temperature, pressure, solvent). |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, biodegradable catalysts. | Identification and engineering of suitable enzymes (e.g., transaminases); process optimization for large-scale production. |
Exploration of Underutilized Reactivity Profiles in Complex Environments
The presence of both an alkene and an amine group within the same molecule opens the door to a rich and varied reactivity profile. While the individual reactions of these functional groups are well-understood, their interplay in more complex reaction environments is an area ripe for investigation.
Future studies should focus on chemoselective transformations, where one functional group reacts preferentially in the presence of the other. For example, selective epoxidation of the alkene while the amine remains protected, or vice-versa, would provide valuable synthetic intermediates. Furthermore, the investigation of intramolecular cyclization reactions, triggered by either the amine or the alkene, could lead to the formation of novel heterocyclic compounds with potential biological activity. The development of orthogonal protection-deprotection strategies for the amine and alkene moieties would be crucial for unlocking this complex reactivity.
| Reactivity Aspect | Potential Transformation | Potential Outcome |
| Chemoselectivity | Selective oxidation of the alkene (e.g., epoxidation, dihydroxylation). | Access to functionalized ether-amines with defined stereochemistry. |
| Chemoselectivity | Selective N-alkylation or N-acylation of the amine. | Synthesis of amide or substituted amine derivatives with a pendant alkene for further modification. |
| Intramolecular Reactions | Amine-triggered cyclization onto the alkene (e.g., hydroamination). | Formation of nitrogen-containing heterocyclic compounds. |
| Intramolecular Reactions | Alkene-involved cyclization (e.g., radical cyclization initiated at a different position). | Construction of complex carbocyclic or heterocyclic ring systems. |
Integration into Advanced Synthetic Strategies (e.g., Flow Chemistry, Photoredox Catalysis)
Modern synthetic chemistry is increasingly turning to advanced technologies like flow chemistry and photoredox catalysis to enable novel transformations and improve reaction efficiency and safety. mdpi.commdpi.com The integration of this compound into these platforms is a promising and unexplored research direction.
Flow Chemistry: Continuous-flow processes offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for managing exothermic reactions or handling reactive intermediates. mdpi.commdpi.com The synthesis of this compound itself, or its subsequent derivatization, could be significantly optimized in a flow reactor. For instance, a multi-step sequence involving its synthesis and immediate use in a subsequent reaction could be streamlined into a single, continuous operation, avoiding the isolation of intermediates. mdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.govnih.gov The amine functionality of this compound makes it a potential substrate for photoredox-mediated reactions. For example, it could undergo oxidative C-H functionalization or be used as a reductive quencher in a photocatalytic cycle. nih.gov The terminal alkene also presents a handle for radical addition reactions initiated by photoredox catalysis.
| Advanced Strategy | Potential Application for this compound | Key Benefits |
| Flow Chemistry | Continuous synthesis and in-line purification. | Improved safety, scalability, and reproducibility; potential for process automation. mdpi.commdpi.com |
| Flow Chemistry | Multi-step derivatization without intermediate isolation. | Increased efficiency and reduced waste. mdpi.com |
| Photoredox Catalysis | Oxidative C-H functionalization adjacent to the nitrogen atom. | Access to novel, more complex amine architectures. nih.gov |
| Photoredox Catalysis | Radical addition to the terminal alkene. | Formation of carbon-carbon or carbon-heteroatom bonds at the terminus of the pentenyl chain. |
Design of Highly Functionalized Derivatives for Specific Academic Applications
The true value of a versatile building block like this compound lies in its potential for the creation of highly functionalized derivatives with tailored properties for specific academic research.
One promising area is the synthesis of novel ligands for coordination chemistry. The amine can be readily elaborated to create bidentate or tridentate ligands, with the alkene available for further modification, such as attachment to a solid support or introduction of a fluorescent tag.
Another application could be in the field of polymer chemistry. The compound could serve as a monomer for the synthesis of functional polymers. For instance, polymerization through the alkene could yield a polymer with pendant primary amine groups, which could be used for post-polymerization modification or for applications in drug delivery or gene transfection. The amine could also be used to initiate ring-opening polymerizations of cyclic esters or lactones.
Finally, the development of derivatives for bioconjugation and materials science is a compelling avenue. The amine provides a reactive handle for attachment to biomolecules, while the alkene can participate in "click" chemistry reactions, such as thiol-ene additions, for surface modification or hydrogel formation. researchgate.net
| Application Area | Derivative Design Strategy | Potential Use |
| Coordination Chemistry | Elaboration of the amine to form chelating moieties (e.g., with pyridine (B92270) or phosphine (B1218219) groups). | Synthesis of novel metal complexes with unique catalytic or photophysical properties. |
| Polymer Chemistry | Radical polymerization of the alkene. | Creation of polymers with pendant primary amines for further functionalization. |
| Polymer Chemistry | Use as an initiator for ring-opening polymerization. | Synthesis of biodegradable polyesters or polyamides with defined end-groups. |
| Bioconjugation | Attachment of the amine to a biomolecule (e.g., peptide, protein). | Creation of bioconjugates with a terminal alkene for further labeling or immobilization. |
| Materials Science | Thiol-ene "click" reaction with the alkene. | Surface functionalization of materials or formation of cross-linked polymer networks (hydrogels). researchgate.net |
Q & A
Q. What are the common synthetic routes for 2-(pent-4-en-1-yloxy)ethan-1-amine?
The compound is typically synthesized via reductive amination, where a carbonyl precursor (e.g., 2-(pent-4-en-1-yloxy)acetaldehyde) reacts with ammonia or a primary amine source under reducing conditions. Sodium borohydride or lithium aluminum hydride in polar solvents like ethanol or methanol is commonly used, with reaction temperatures optimized to minimize side products such as imine intermediates .
Q. What analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Purity assessment often employs High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with detection thresholds <1% for impurities. X-ray crystallography may resolve stereochemistry if crystalline derivatives are obtainable .
Q. How does the pent-4-en-1-yloxy group influence the compound's reactivity?
The allyl ether moiety introduces sites for electrophilic addition (e.g., bromination) and oxidative cleavage (e.g., ozonolysis). The primary amine group participates in nucleophilic reactions, such as Schiff base formation with carbonyl compounds or alkylation with electrophiles. Steric hindrance from the pentenyl chain may slow amine reactivity compared to simpler ethanamine derivatives .
Advanced Research Questions
Q. What experimental challenges arise in synthesizing high-purity this compound?
Key challenges include suppressing over-reduction of intermediates (e.g., secondary amine formation) and isolating the product from polar by-products. Advanced purification methods, such as column chromatography with silica gel or reverse-phase HPLC, are critical. Reaction monitoring via in-situ IR or LC-MS can optimize yield and purity, which must exceed 95% for pharmacological studies .
Q. How can structural flexibility complicate crystallographic analysis of this compound?
The pentenyloxy chain introduces conformational flexibility, making crystallization difficult. Co-crystallization with stabilizing agents (e.g., picric acid) or derivatization into salts (e.g., hydrochloride) may enhance lattice stability. SHELXL software is widely used for refining structures with low-resolution data, though twinning or disorder in the aliphatic chain can require iterative modeling .
Q. What strategies are recommended for studying its potential biological activity?
Structure-activity relationship (SAR) studies should compare analogues with varying chain lengths or substituents. In vitro assays (e.g., enzyme inhibition, receptor binding) require rigorous controls to differentiate target-specific effects from nonspecific interactions. Molecular docking simulations can predict binding modes, but experimental validation via mutagenesis or isotopic labeling is essential .
Q. How should researchers address contradictory data in pharmacological studies?
Discrepancies in activity data may arise from impurities, assay conditions, or off-target effects. Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) and batch-to-batch reproducibility checks are recommended. Meta-analyses of structurally related compounds (e.g., phenylthiophene or pyrazole derivatives) can contextualize findings .
Q. What role could this compound play in materials science?
Its amine and ether functionalities make it a candidate for synthesizing polyurethane or epoxy resins with tunable flexibility. The unsaturated pentenyl group allows post-polymerization modifications (e.g., crosslinking via thiol-ene click chemistry). Thermal stability and solubility profiles should be characterized via DSC and TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
